N-(2-methylphenyl)-4-nitrobenzenesulfonamide

Description

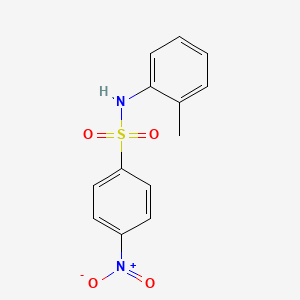

N-(2-Methylphenyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a nitro group at the para position of the benzene ring and a 2-methylphenyl substituent on the sulfonamide nitrogen (Fig. 1). Its synthesis typically involves the reaction of 2-methylaniline with 4-nitrobenzenesulfonyl chloride under basic conditions, followed by crystallization from organic solvents .

Properties

IUPAC Name |

N-(2-methylphenyl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c1-10-4-2-3-5-13(10)14-20(18,19)12-8-6-11(7-9-12)15(16)17/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUXLTTXEGASSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 2-methylphenylamine with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Reduction: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Substitution: The methyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon catalyst.

Reduction: Acidic or basic hydrolysis conditions.

Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products Formed

Oxidation: 2-methylphenyl-4-aminobenzenesulfonamide.

Reduction: 2-methylphenylamine and 4-nitrobenzenesulfonic acid.

Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Scientific Research Applications

N-(2-methylphenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The nitro group may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Key Structural and Physical Properties:

- Molecular formula : C₁₃H₁₂N₂O₄S

- Molecular weight : 292.31 g/mol

- Crystal structure: Monoclinic crystal system (space group P2₁/c), with intermolecular N–H⋯O and C–H⋯O hydrogen bonds stabilizing the lattice .

- Spectroscopic data: ¹H NMR: Aromatic protons resonate between δ 7.2–8.3 ppm; methyl group at δ 2.4 ppm. IR: Strong absorption bands for S=O (1360 cm⁻¹) and NO₂ (1520 cm⁻¹) .

Comparison with Similar Sulfonamide Derivatives

Sulfonamides are a versatile class of compounds with diverse biological activities. Below, we compare N-(2-methylphenyl)-4-nitrobenzenesulfonamide with structurally related derivatives:

Table 1: Structural and Functional Comparison

Structural and Electronic Effects

- Electron-Withdrawing vs. Electron-Donating Groups :

- The 4-nitro group in the title compound decreases electron density on the benzene ring, enhancing electrophilic reactivity compared to derivatives with methyl (e.g., N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide ) or methoxy groups .

- Halogen Substitution : The bromine in 4-bromo-N-(2-nitrophenyl)benzamide introduces halogen bonding, absent in the title compound, which relies on N–H⋯O and C–H⋯O interactions .

Hydrogen Bonding and Crystal Packing

- The title compound forms a 2D hydrogen-bonded network via N–H⋯O(S) and C–H⋯O(Nitro) interactions, similar to N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide , which uses O–H⋯O(S) bonds .

- In contrast, N-(2-formylphenyl)-4-methylbenzenesulfonamide exhibits weaker C–H⋯O interactions due to the formyl group’s reduced hydrogen-bonding capacity .

Research Findings and Implications

Biological Activity

N-(2-Methylphenyl)-4-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention for its biological activities, particularly its antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H12N2O4S

- Molecular Weight : Approximately 296.35 g/mol

- Functional Groups : The compound contains a sulfonamide group, a nitro group at the para position, and a 2-methylphenyl moiety.

The presence of these functional groups contributes to its unique chemical properties and biological activities, particularly in mimicking para-aminobenzoic acid (PABA), which is crucial for bacterial growth.

The biological activity of this compound primarily stems from its ability to inhibit bacterial growth through the following mechanisms:

- Inhibition of Dihydropteroate Synthase : The compound mimics PABA, a substrate for the enzyme dihydropteroate synthase, leading to the disruption of folic acid synthesis essential for bacterial replication.

- Binding Affinity : The nitro and sulfonamide groups enhance the compound's binding affinity to various enzymes involved in folate metabolism .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves competitive inhibition of enzymes critical for folate synthesis, similar to traditional sulfonamide antibiotics.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Streptococcus pneumoniae | 14 | 100 |

This table illustrates the compound's effectiveness against common pathogens, suggesting its potential as an antimicrobial agent.

Case Studies

- Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains. Results showed it inhibited growth effectively at concentrations comparable to established antibiotics .

- Mechanistic Insights : Another research explored the binding interactions of this compound with dihydropteroate synthase using molecular docking studies. It revealed strong binding affinity, supporting its role as an effective inhibitor in bacterial systems.

Structural Activity Relationship (SAR)

The structural features of this compound significantly influence its biological activity:

- The sulfonamide group is essential for mimicking PABA.

- The nitro group enhances reactivity and interaction with biological targets.

- The 2-methylphenyl moiety contributes steric factors that may affect binding efficiency and selectivity toward specific enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.